molecular formula C7H2Br2F3N3 B572974 6,8-Dibrom-2-(Trifluormethyl)imidazo[1,2-a]pyrazin CAS No. 1208082-24-9

6,8-Dibrom-2-(Trifluormethyl)imidazo[1,2-a]pyrazin

Katalognummer: B572974
CAS-Nummer: 1208082-24-9
Molekulargewicht: 344.917
InChI-Schlüssel: ATSSZFAHVRVUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as selective inhibitors for various kinases implicated in cancer progression. For instance:

  • DDR1 Inhibition : A related study identified compounds that inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). The structure of these inhibitors often includes imidazo[1,2-a]pyrazine moieties, suggesting that similar derivatives could be effective against DDR1 with enhanced selectivity over other kinases like DDR2 and Bcr-Abl .

Neurological Disorders

The compound's structural features may also allow it to interact with neuropeptide systems. Research has indicated that imidazo[1,5-a]pyrazine derivatives can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and cognitive dysfunctions related to stress and anxiety .

Table 1: Summary of Research Findings on 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Study ReferenceApplication AreaKey Findings
Cancer TherapyIdentified as a selective inhibitor of DDR1 with potential to suppress NSCLC cell migration and invasion.
Neurological DisordersPotential use as an orexin receptor antagonist for sleep disorders and cognitive dysfunctions.
General PharmacologyDescribed as having high potency in various biological assays related to receptor interactions.

Biochemische Analyse

Biochemical Properties

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound exhibits uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties, which suggests its potential interaction with adenosine receptors and phosphodiesterase enzymes . These interactions are crucial for its pharmacological effects, as they influence the compound’s ability to modulate cellular signaling pathways and physiological responses.

Cellular Effects

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP levels, affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s theophylline-like properties suggest its potential to inhibit phosphodiesterase enzymes, thereby influencing cellular metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to adenosine receptors and phosphodiesterase enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and modulation of cellular signaling pathways. The compound’s ability to inhibit phosphodiesterase enzymes, for example, can lead to increased cyclic AMP levels, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, the compound’s impact on cellular signaling pathways and gene expression can lead to sustained physiological responses, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as uterine relaxation and cardiac stimulation . At higher doses, the compound may induce toxic or adverse effects, including respiratory distress and cardiac arrhythmias . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s interaction with phosphodiesterase enzymes and adenosine receptors suggests its involvement in pathways regulating cyclic AMP levels and energy homeostasis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s bromine and trifluoromethyl groups facilitate its uptake and accumulation in specific cellular compartments . These interactions can affect the compound’s localization and distribution, influencing its overall activity and function within the body.

Subcellular Localization

The subcellular localization of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with adenosine receptors and phosphodiesterase enzymes may localize the compound to the plasma membrane and cytoplasm, respectively . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process. These methods allow for better control over reaction parameters and can significantly reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name: 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
  • Molecular Formula: C7H2Br2F3N3
  • Molecular Weight: 344.92 g/mol
  • CAS Number: 1208082-24-9

Biological Activity Overview

The biological activity of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine encompasses several mechanisms and therapeutic applications:

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Compound 7 from this study showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes like IFNB1, CXCL10, and IL6 .

2. Uterine Relaxation and Cardiac Stimulation

The compound has demonstrated uterine-relaxing and cardiac-stimulating properties. These effects are attributed to its ability to interact with specific receptors involved in smooth muscle relaxation and cardiac function modulation .

3. Antibronchospastic Effects

The compound also exhibits antibronchospastic activity, making it a candidate for respiratory therapies aimed at alleviating bronchial constriction .

The biological activity of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can be attributed to its interaction with various cellular pathways:

  • Cell Signaling Modulation: The compound influences cell signaling pathways by modulating levels of cyclic AMP through adenosine receptor interactions. This modulation affects cell proliferation, differentiation, and apoptosis .
  • Enzyme Inhibition: As an ENPP1 inhibitor, it plays a crucial role in enhancing immune responses against tumors by preventing the hydrolysis of cGAMP, thus promoting STING pathway activation .

Research Findings and Case Studies

A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent ENPP1 inhibitor with potential in cancer immunotherapy; demonstrated high selectivity and low toxicity in vitro.
Exhibited uterine-relaxing and cardiac-stimulating effects; modulated cellular metabolism through receptor interactions.
Discussed synthetic routes that enhance yields for derivatives with improved biological activity.

Eigenschaften

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSZFAHVRVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.